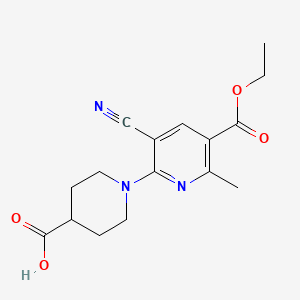![molecular formula C23H21N3O2 B11766110 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione CAS No. 983-01-7](/img/structure/B11766110.png)
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its diverse biological activities. It belongs to the class of hydantoins, which are derivatives of imidazolidine-2,4-dione. These compounds have been extensively studied for their potential therapeutic applications, including antitumor, antibacterial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the reaction of 5,5-diphenylimidazolidine-2,4-dione with 4-methylphenylamine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Medicine: Research has shown its potential as an antitumor agent, with studies demonstrating its efficacy against certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A parent compound with similar biological activities.
4-Methylphenylamine: A precursor used in the synthesis of the target compound.
Hydantoins: A class of compounds with diverse therapeutic applications.
Uniqueness
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione stands out due to its unique combination of functional groups, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
983-01-7 |
|---|---|
Molekularformel |
C23H21N3O2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-[(4-methylanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O2/c1-17-12-14-20(15-13-17)24-16-26-21(27)23(25-22(26)28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16H2,1H3,(H,25,28) |
InChI-Schlüssel |
CAEXVQZQFATENT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
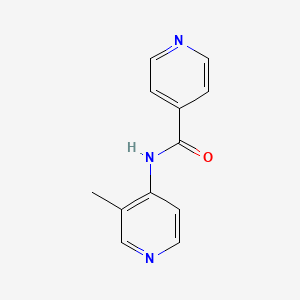

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
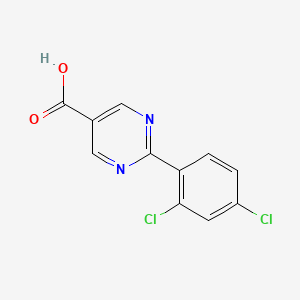
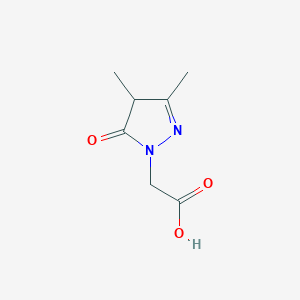

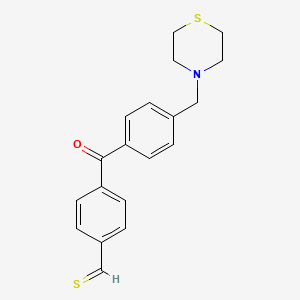
![(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11766098.png)
